Cas no 899351-00-9 (5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide)

5-Chloro-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a substituted thiophene carboxamide. Its structural design incorporates chloro and dimethoxyphenyl substituents, which may enhance its reactivity and binding affinity in medicinal or agrochemical applications. The oxadiazole moiety contributes to metabolic stability, while the thiophene ring offers potential for π-stacking interactions. This compound is of interest in pharmaceutical research due to its potential as a scaffold for kinase inhibitors or antimicrobial agents. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and development. High purity and well-characterized properties ensure reproducibility in research applications.
5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide structure
899351-00-9 structure
Product Name:5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide
CAS No:899351-00-9
MF:C15H12ClN3O4S
MW:365.791481018066
CID:6233836
PubChem ID:5224043
Update Time:2025-06-12

5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide
    • SCHEMBL17718699
    • 899351-00-9
    • F1374-0666
    • AKOS024607940
    • 5-chloro-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
    • 5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
    • Inchi: 1S/C15H12ClN3O4S/c1-21-9-5-8(6-10(7-9)22-2)14-18-19-15(23-14)17-13(20)11-3-4-12(16)24-11/h3-7H,1-2H3,(H,17,19,20)
    • InChI Key: QNVSCTMRYDVNFL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(NC2=NN=C(C3C=C(C=C(C=3)OC)OC)O2)=O)S1

Computed Properties

  • Exact Mass: 365.0237047g/mol
  • Monoisotopic Mass: 365.0237047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 115Ų

5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide Pricemore >>

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5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide Related Literature

Additional information on 5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide

Comprehensive Overview of 5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide (CAS No. 899351-00-9)

5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 1,3,4-oxadiazole ring and a thiophene moiety, makes it a subject of interest for scientists exploring novel bioactive molecules. The compound's CAS No. 899351-00-9 serves as a critical identifier in chemical databases, ensuring precise tracking in research and development.

In recent years, the demand for heterocyclic compounds like 5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide has surged due to their versatility in drug discovery. Researchers are particularly intrigued by its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in targeting resistant pathogens and cancer therapies. The 3,5-dimethoxyphenyl group in its structure may contribute to enhanced bioavailability, a hot topic in modern medicinal chemistry.

The synthesis of CAS No. 899351-00-9 typically involves multi-step reactions, including cyclization of thiophene-2-carboxylic acid derivatives with hydrazine precursors. Analytical techniques such as HPLC and NMR spectroscopy are essential for purity verification, addressing frequent queries about quality control in specialized chemical production. This compound's stability under various pH conditions is another area of investigation, reflecting industry concerns about compound shelf-life.

From an industrial perspective, 5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide exemplifies the growing market for custom synthesis intermediates. Pharmaceutical companies increasingly search for patent-free bioactive scaffolds, and this compound's modular structure offers opportunities for derivatization. Its logP value and hydrogen bonding capacity—frequently searched parameters in drug design—are being optimized to improve ADME properties.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, proper handling of 899351-00-9 aligns with broader discussions about green chemistry in synthetic workflows. Researchers emphasize solvent selection and catalytic methods to reduce waste, responding to the global push for sustainable chemical manufacturing.

In conclusion, 5-chloro-N-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide represents a compelling case study at the intersection of medicinal chemistry and material science. Its CAS No. 899351-00-9 not only facilitates academic collaboration but also underscores the importance of precise chemical identification in an era dominated by AI-driven drug discovery and high-throughput screening technologies.

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